1-((2,6-Dichlorophenyl)sulfonyl)piperazine
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Overview
Description
1-((2,6-Dichlorophenyl)sulfonyl)piperazine is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a piperazine ring substituted with a 2,6-dichlorophenylsulfonyl group. This compound is often used in biochemical research, particularly in the study of proteomics .
Preparation Methods
The synthesis of 1-((2,6-Dichlorophenyl)sulfonyl)piperazine involves several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ugi reaction: This multicomponent reaction is another route for synthesizing piperazine derivatives.
Ring opening of aziridines: Under the action of N-nucleophiles, aziridines can be opened to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition to form piperazine rings.
Parallel solid-phase synthesis and photocatalytic synthesis: These methods are also employed for the synthesis of substituted piperazines.
Chemical Reactions Analysis
1-((2,6-Dichlorophenyl)sulfonyl)piperazine undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents and conditions: Reagents such as DBU, PhSH, and sulfonium salts are commonly used in these reactions
Major products: The major products formed from these reactions include protected piperazines, piperazinopyrrolidinones, and various substituted piperazines
Scientific Research Applications
1-((2,6-Dichlorophenyl)sulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various piperazine derivatives, which are important in medicinal chemistry.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2,6-Dichlorophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets:
Molecular targets: The compound targets proteins and enzymes involved in various biochemical pathways.
Pathways involved: It can modulate pathways related to proteomics and enzymatic functions.
Comparison with Similar Compounds
1-((2,6-Dichlorophenyl)sulfonyl)piperazine can be compared with other similar compounds:
Similar compounds: These include 1-(2,3-dichlorophenyl)piperazine and 1-(2,6-difluorophenyl)sulfonylpiperazine
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique chemical structure and diverse applications make it a valuable compound for scientific exploration.
Properties
Molecular Formula |
C10H12Cl2N2O2S |
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Molecular Weight |
295.18 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C10H12Cl2N2O2S/c11-8-2-1-3-9(12)10(8)17(15,16)14-6-4-13-5-7-14/h1-3,13H,4-7H2 |
InChI Key |
UIEZGAMKNSOGET-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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